1-MethylimidazoleTrifluoromethanesulfonate
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Overview
Description
Preparation Methods
1-MethylimidazoleTrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . Industrial production methods often utilize continuous flow reaction apparatus and specific catalysts to optimize the synthesis process .
Chemical Reactions Analysis
1-MethylimidazoleTrifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-MethylimidazoleTrifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-MethylimidazoleTrifluoromethanesulfonate involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The compound’s effects are mediated through its ability to stabilize transition states and facilitate chemical transformations .
Comparison with Similar Compounds
1-MethylimidazoleTrifluoromethanesulfonate can be compared with other similar compounds such as:
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
1-Methylimidazolium trifluoromethanesulfonate: A closely related compound with similar applications but different reactivity due to the presence of the imidazolium ion.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1-methylimidazole;trifluoromethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIFOTQDNVCTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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